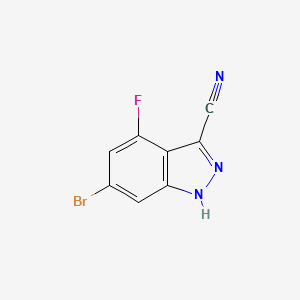

6-bromo-4-fluoro-1H-indazole-3-carbonitrile

Description

6-Bromo-4-fluoro-1H-indazole-3-carbonitrile is a halogenated indazole derivative characterized by a bromine atom at the 6-position, fluorine at the 4-position, and a cyano group at the 3-position of the indazole core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its molecular weight is 265.03 g/mol (calculated from C₈H₃BrFN₃), and its reactivity is influenced by the electron-withdrawing effects of the cyano group and the halogens .

Properties

IUPAC Name |

6-bromo-4-fluoro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJNWCYRTPZUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646922 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-94-2 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Synthesis via N-Bromosuccinimide

This method involves the bromination of 3-fluoro-2-methylaniline followed by cyclization to form the indazole structure.

Step 1: Dissolve 50 g of 3-fluoro-2-methylaniline in 0.75 L of acetonitrile.

Step 2: Add N-bromosuccinimide (78.3 g) gradually at a temperature below 10°C and stir for 1 hour.

Step 3: After completion, add sodium bisulfite and stir for an additional 10 minutes.

Step 4: Extract the product using ethyl acetate and dry to obtain 4-bromo-3-fluoro-2-methylaniline with a yield of approximately 96.8%.

Step 5: Cyclize this intermediate in toluene at elevated temperatures (90°C) to yield the desired indazole derivative.

Method 2: Direct Carbonitrile Formation

This approach focuses on converting an existing indazole derivative into the carbonitrile form through nucleophilic substitution.

Step 1: Start with a suitable indazole precursor (e.g., 5-bromo-4-fluoro-1H-indazole).

Step 2: Treat with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.

Step 3: Isolate the product through filtration and recrystallization from ethanol or water to achieve high purity levels.

Method 3: Using Iodomethane

This method utilizes iodomethane for methylation followed by cyanation.

Step 1: React the indazole compound with sodium hydride in tetrahydrofuran at low temperatures (0°C).

Step 2: Add iodomethane dropwise and allow the reaction to proceed for several hours.

Step 3: Introduce sodium cyanide under similar conditions to convert to carbonitrile.

Yield and Purification:

The final product can be purified through chromatography techniques, yielding approximately 70%.

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide | N-bromosuccinimide | Acetonitrile, <10°C | ~96.8 |

| Direct Carbonitrile | Sodium cyanide | DMF, ~100°C | ~75 |

| Iodomethane | Sodium hydride, iodomethane | Tetrahydrofuran, low temp | ~70 |

The preparation of 6-bromo-4-fluoro-1H-indazole-3-carbonitrile can be accomplished through various synthetic routes, each offering distinct advantages in terms of yield and simplicity. The choice of method often depends on the available reagents and desired purity levels. Continuous advancements in synthetic methodologies may further enhance efficiency and reduce environmental impacts associated with these chemical processes.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-1H-indazole-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

6-bromo-4-fluoro-1H-indazole-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Biotechnology: It is used in the development of novel biochemical assays and as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of indazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Impact of Halogen and Functional Group Positioning

- Bromine vs. Chlorine/Iodine : Bromine’s moderate electronegativity and size balance electronic effects and steric hindrance. For example, replacing Br with I in 4-bromo-6-fluoro-3-iodo-1H-indazole increases molecular weight by ~30% and enhances halogen bonding, which is critical in crystal engineering . Chlorine analogs (e.g., 4-chloro-1H-indazole-3-carboxylic acid) exhibit reduced bioactivity due to weaker van der Waals interactions .

- Fluorine’s Role: The 4-fluoro substituent in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 6-bromo-1H-indazole-3-carbonitrile .

- Cyano Group: The 3-cyano group increases electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with carbaldehyde analogs (e.g., 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde), where the aldehyde group limits stability under acidic conditions .

Biological Activity

6-Bromo-4-fluoro-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an indazole derivative characterized by the presence of bromine and fluorine substituents. The molecular formula is CHBrFN, and its structure is pivotal for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular signaling. For example, it has demonstrated inhibitory effects on kinases involved in cancer progression.

- Cell Signaling Modulation : By interacting with specific receptors and proteins, it can modulate key signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. |

| Enzyme Inhibition | Acts as an inhibitor for specific kinases (e.g., FGFR1, CDK8), with IC values indicating potency. |

| Anti-inflammatory Effects | Potentially modulates inflammatory pathways, though further studies are needed to confirm this activity. |

Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that the compound exhibited significant cytotoxicity against several types of cancer cells. The IC values for different cell lines were as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HCT116 (colorectal) | 9.8 |

| A549 (lung cancer) | 15.2 |

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner.

Enzyme Inhibition Studies

Research has highlighted the role of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs). The compound showed promising results with the following IC values:

| Target Enzyme | IC (nM) |

|---|---|

| FGFR1 | 69.1 |

| CDK8 | 53 |

These findings suggest that the compound could be a lead candidate for developing targeted therapies in cancers driven by aberrant FGFR or CDK8 activity.

Safety and Toxicity

While the therapeutic potential is significant, safety assessments are crucial. Preliminary studies indicate that at higher concentrations, this compound may exhibit cytotoxic effects on non-cancerous cells as well. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-bromo-4-fluoro-1H-indazole-3-carbonitrile, and how do they address structural ambiguities?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions. For example, fluorine and bromine atoms induce distinct deshielding effects on adjacent protons and carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br doublet).

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200–2250 cm⁻¹) and hydrogen-bonding interactions (e.g., N-H stretches in indazole ring) .

- X-ray Diffraction : Resolve crystallographic ambiguities via SHELXL refinement (e.g., confirming halogen positioning and torsion angles) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Start with a halogenated indazole precursor (e.g., 4-fluoro-1H-indazole). Introduce bromine via electrophilic substitution using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C).

- Step 2 : Cyanide introduction via nucleophilic aromatic substitution (SNAr) at the 3-position using CuCN or Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How do competing substituents (Br, F, CN) influence hydrogen-bonding networks in crystalline this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., N-H···N, C-H···F interactions). Fluorine’s electronegativity disrupts traditional N-H···O/N patterns, favoring weaker C-H···F contacts .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder caused by bromine’s steric bulk. Compare with analogous structures (e.g., 6-fluoro-1H-indazole-3-carbonitrile) to identify trends .

- SHELX Refinement : Use anisotropic displacement parameters to model halogen-related lattice distortions. Validate via R-factor convergence (<5% discrepancy) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Screening : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE). For example, excessive Pd catalyst may cause dehalogenation, reducing yield .

- Analytical Cross-Validation : Compare LC-MS purity data across labs to identify systematic errors (e.g., unaccounted byproducts in ¹H-NMR integration) .

- Controlled Replication : Reproduce reported protocols with strict inert conditions (Ar atmosphere, anhydrous solvents) to mitigate moisture-sensitive intermediates .

Q. What computational strategies predict reactivity trends for this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. Bromine at C6 enhances electrophilicity, favoring Suzuki-Miyaura couplings at C3 .

- Solvent Effects : Simulate polarity/proticity impacts using COSMO-RS. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Kinetic Profiling : Use Arrhenius plots to compare activation energies for competing pathways (e.g., cyanation vs. debromination) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in crystallographic data for halogenated indazole derivatives?

- Methodological Answer :

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns caused by bromine’s heavy-atom effects .

- Validation Tools : Use PLATON/CHECKCIF to flag geometric outliers (e.g., abnormal C-Br bond lengths). Cross-reference with Cambridge Structural Database (CSD) entries .

- Multi-Technique Corroboration : Pair XRD with solid-state NMR to resolve ambiguities in hydrogen-bonding motifs .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with cyanide-containing compounds .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation of bromine/fluorine vapors.

- Waste Disposal : Neutralize cyanide residues with FeSO₄/NaOH before disposal. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.